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Compound of Interest

Compound Name: 1-Chloro-5-methylhexane

Cat. No.: B1294878

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-chloro-5-methylhexane, a
versatile haloalkane intermediate in organic synthesis. It details the compound's

physicochemical properties, synthesis and reaction protocols, spectroscopic profile, and safety
information.

Physicochemical Properties

1-Chloro-5-methylhexane, also known as isoheptyl chloride, is a colorless liquid.[1] Its
properties make it a useful building block in various chemical transformations. The key
physicochemical data are summarized in the table below.
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Property Value Source
Molecular Formula C7H1sCl [1112]
Molecular Weight 134.65 g/mol [1][3]
CAS Number 33240-56-1 [2][4]
Appearance Colorless liquid [1]
Density (estimated) 0.864 - 0.877 g/lcm3 [1]
Boiling Point (estimated) 152.39 °C [1]
Melting Point (estimated) -69.5 °C [1]
Octanol-Water Partition
o 3.051 [1]

Coefficient (log P)
Enthalpy of Formation (gas,

-208.83 kJ/mol [1]
calculated)
Gibbs Free Energy of

-6.31 kJ/mol [1]

Formation (gas, calculated)

Solubility Profile:

Due to its alkyl chain, 1-chloro-5-methylhexane has low solubility in water.[1] Its high octanol-
water partition coefficient indicates significant lipophilicity, suggesting a strong preference for
organic phases.[1] It is expected to be readily miscible with nonpolar and moderately polar
organic solvents such as hexane, diethyl ether, and dichloromethane.[1]

Synthesis and Experimental Protocols

1-Chloro-5-methylhexane can be synthesized through various methods, with the free-radical
halogenation of the corresponding alkane being a common approach.[1]

Synthesis via Free-Radical Chlorination of 5-
Methylhexane
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This protocol describes the synthesis of 1-chloro-5-methylhexane from 5-methylhexane using

chlorine gas under UV irradiation. This reaction proceeds via a free-radical chain mechanism.

Experimental Protocol:

o Materials: 5-methylhexane, chlorine (Clz) gas, anhydrous sodium sulfate, nitrogen (N2) gas.

o Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a reflux

condenser, a magnetic stirrer, and a UV lamp. The outlet of the condenser should be

connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess chlorine and
HCI gas.

e Procedure:

o

Charge the flask with 5-methylhexane (1.0 mol).
Flush the apparatus with nitrogen gas to remove air and moisture.
Initiate stirring and begin UV irradiation of the flask.

Slowly bubble chlorine gas (1.0 mol) through the solution via the gas inlet tube. The
reaction is exothermic and the rate of chlorine addition should be controlled to maintain a
gentle reflux.

Monitor the reaction progress using gas chromatography (GC) until the desired conversion
is achieved. Note that this reaction can produce a mixture of chlorinated isomers.

Once the reaction is complete, stop the chlorine flow and UV irradiation, and flush the
system with nitrogen to remove any remaining HCI and chlorine.

Wash the resulting mixture with a saturated sodium bicarbonate solution to neutralize any
residual acid, followed by washing with water.

Dry the organic layer over anhydrous sodium sulfate.

Fractionally distill the dried liquid to isolate 1-chloro-5-methylhexane from other isomers
and unreacted starting material.
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Logical Workflow for Synthesis and Purification:

Synthesis and Purification Workflow

Reaction Setup

[Charge flask with 5—methylhexane)

Flush with N2

\
Gnitiate UV irradiation and stirrin@

A

(Introduce Clz gas]

[Monitor reaction by GC]

Work-up
Y

(Quench reaction and flush with Nz]

\
(Wash with NaHCOs3 solution]

Wash with water

A

[ Dry with Na2SOa4 ]

Purification
\

[Fractional Distillation)

\ 4
Gsolated 1-Ch|or0-5-methy|hexane]

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1294878?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the synthesis and purification of 1-chloro-5-methylhexane.

Chemical Reactions

The chlorine atom in 1-chloro-5-methylhexane serves as a good leaving group, making the
compound a valuable substrate for nucleophilic substitution and elimination reactions.[1]

Nucleophilic Substitution (Sn2)

1-Chloro-5-methylhexane readily undergoes Sn2 reactions with various nucleophiles.[1] The
reaction with sodium cyanide to form 5-methylhexanenitrile is a representative example.

Experimental Protocol: Synthesis of 5-Methylhexanenitrile

o Materials: 1-chloro-5-methylhexane, sodium cyanide (NaCN), acetone (anhydrous), diethyl
ether, water.

o Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.
e Procedure:

o In the round-bottom flask, dissolve sodium cyanide (1.1 mol equivalent) in anhydrous
acetone.

o Add 1-chloro-5-methylhexane (1.0 mol equivalent) to the solution.

o Heat the mixture to reflux with stirring and maintain for several hours. Monitor the
reaction's completion by GC or TLC.

o After cooling to room temperature, filter the mixture to remove the precipitated sodium
chloride.

o Evaporate the acetone from the filtrate under reduced pressure.

o Dissolve the residue in diethyl ether and wash with water to remove any remaining
inorganic salts.

o Dry the ether layer over anhydrous magnesium sulfate.
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o Evaporate the diethyl ether and purify the resulting crude 5-methylhexanenitrile by vacuum
distillation.

Sn2 Reaction Pathway:

Sn2 Reaction of 1-Chloro-5-methylhexane with Cyanide

H3C-CH(CHs)-(CH2)3-CH2-Cl

\icksme attid</

[NC---CH2z(--+(CHz2)3-CH(CH3)-CH3s)---ClI]~

N

NC-CH2-(CH2)3-CH(CHs)-CHs

Click to download full resolution via product page
Caption: Sn2 reaction mechanism showing backside attack by the cyanide nucleophile.

Elimination (E2)

In the presence of a strong, sterically hindered base, 1-chloro-5-methylhexane can undergo
an E2 elimination reaction to form 5-methylhex-1-ene.

Reaction Conditions:

Substrate: 1-chloro-5-methylhexane

Base: A strong, bulky base such as potassium tert-butoxide (KOtBu).

Solvent: A polar aprotic solvent like tert-butanol.

Product: The major product is typically the less substituted alkene (Hofmann product) due to
the steric hindrance of the base favoring abstraction of the more accessible proton on the
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terminal carbon.

E2 Elimination Pathway:

E2 Elimination of 1-Chloro-5-methylhexane

B:~
Proton abstraction

H-CH(R)-CH2-Cl B-H

ﬁond format%

CH2(R)=CH:

Click to download full resolution via product page

Caption: E2 elimination mechanism showing concerted proton abstraction and loss of the
leaving group.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-chloro-5-
methylhexane.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For 1-chloro-5-
methylhexane, the key absorptions are:
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Wavenumber (cm~?) Intensity Assignment

C-H stretching (sp? hybridized

2850-3000 Strong carbons)[5[6]

1470-1450 Medium C-H bending (scissoring)[5]
1370-1390 Medium C-H bending (methyl rock)[5]
850-550 Medium-Strong C-Cl stretching[5]

Data interpreted from NIST Chemistry WebBook and general IR correlation tables.[2][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

m/z Proposed Fragment Notes

Molecular ion peak (M*). The

134/136 [C7H1sCI* M+2 peak is due to the 37Cl
isotope.
99 [C7Ha1s]* Loss of Cl radical.

Fragmentation of the alkyl

chain, a stable tertiary butyl

57 [CaHo]* o _
cation is unlikely but a butyl
fragment is common.[7]
Propyl cation fragment, often a
43 [CsH7]* prominent peak in alkanes.[7]

[8]

Data interpreted from general fragmentation patterns of alkyl halides.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

1H NMR (Predicted):

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

~3.5 Triplet 2H -CH2-Cl

~1.7 Multiplet 2H -CH2-CHa-Cl

~1.5 Multiplet 1H -CH(CHs)2

~1.2-1.4 Multiplet 4H -CH2-CH2-CH(CHs)2

~0.9 Doublet 6H -CH(CH3)2
13C NMR (Predicted):

Chemical Shift (ppm) Assighment

~45 -CH2-ClI

~38 -CH2-CH(CHs)2

~34 -CH2-CH2-Cl

~28 -CH(CHs)2

~26 -CH2-CH2-CH(CHs)2

~22 -CH(CHs)2

Note: NMR data are predicted based on standard chemical shift values and coupling patterns.
Actual experimental values may vary depending on the solvent and other conditions.

Applications

1-Chloro-5-methylhexane is primarily used as an intermediate in organic synthesis.[1] Its
ability to undergo nucleophilic substitution allows for the introduction of various functional
groups. It has also been investigated as a potential solvent and for use in the synthesis of ionic
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liquids.[1] Furthermore, its well-defined structure makes it suitable as a reference material in
analytical techniques like GC-MS.[1]

Safety and Handling

1-Chloro-5-methylhexane is considered a hazardous chemical and should be handled with
appropriate safety precautions.

e Hazards: Flammable liquid and vapor.[3] Causes skin and serious eye irritation.[3] May
cause respiratory irritation.[3]

¢ Handling: Use in a well-ventilated area.[1] Wear suitable protective clothing, gloves, and
eye/face protection.[1] Keep away from heat, sparks, and open flames.[3]

o First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek
immediate medical attention.[1]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 8. chem.libretexts.org [chem.libretexts.org]

» To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-5-
methylhexane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294878#1-chloro-5-methylhexane-introduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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